5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of three different substituted phenyl groups attached to the pyrazole ring, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves multi-step organic reactions. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce dihydropyrazoles. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole
- 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Uniqueness
Compared to similar compounds, 5-(4-bromophenyl)-1-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C21H15BrClFN2 |
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Molecular Weight |
429.7 g/mol |
IUPAC Name |
3-(4-bromophenyl)-2-(2-chlorophenyl)-5-(4-fluorophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H15BrClFN2/c22-16-9-5-15(6-10-16)21-13-19(14-7-11-17(24)12-8-14)25-26(21)20-4-2-1-3-18(20)23/h1-12,21H,13H2 |
InChI Key |
MGDYTDQCMMETGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)F)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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